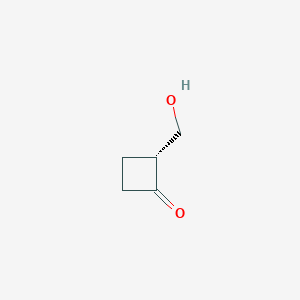
(R)-2-(Hydroxymethyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Hydroxymethyl)cyclobutanone is a chiral cyclobutanone derivative with a hydroxymethyl group attached to the second carbon of the cyclobutanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)cyclobutanone typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under conditions that promote the formation of the cyclobutanone ring. This can be achieved through photochemical or thermal cyclization reactions.
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)cyclobutanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral ligands or enzymes can be employed to ensure high enantioselectivity. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Hydroxymethyl)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to promote substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(Hydroxymethyl)cyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ®-2-(Hydroxymethyl)cyclobutanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with active site residues, while the cyclobutanone ring can engage in hydrophobic interactions with the enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound without the hydroxymethyl group.
2-(Hydroxymethyl)cyclopentanone: A similar compound with a five-membered ring.
®-2-(Hydroxymethyl)cyclopropanone: A similar compound with a three-membered ring.
Uniqueness
®-2-(Hydroxymethyl)cyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as it can undergo ring-opening reactions to form more complex structures. Additionally, its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs.
Propiedades
IUPAC Name |
(2R)-2-(hydroxymethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZYFVOUUTMPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
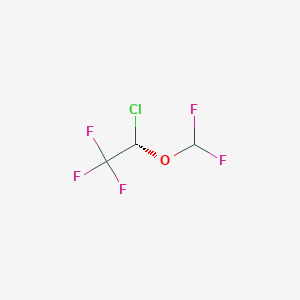
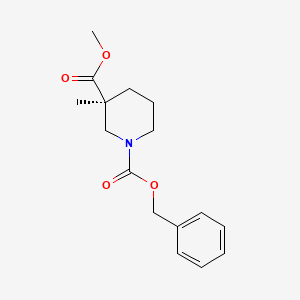
![(3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217343.png)
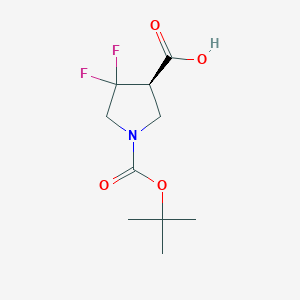
![(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate](/img/structure/B8217345.png)
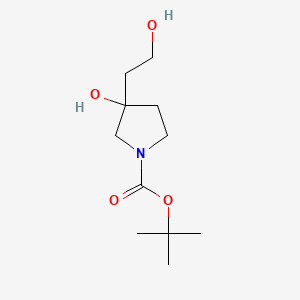

![3-[Difluoro(phenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217351.png)
![3-Pyridin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride](/img/structure/B8217362.png)
![(3S)-1-oxaspiro[4.4]nonan-3-ol](/img/structure/B8217363.png)

![2-[(3S)-1-methylpyrrolidin-3-yl]ethanamine](/img/structure/B8217380.png)
![2-[(4S)-4-methoxycyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8217393.png)

